2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol
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Overview
Description
2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a phenol group substituted with a triazole moiety, making it a molecule of interest in various scientific fields due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
It is known that triazole derivatives have been widely studied for their anticancer properties . They are believed to interact with various cellular targets, including enzymes and receptors, to exert their effects .
Mode of Action
It is suggested that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s activity, potentially inhibiting its function and leading to cell death in cancer cells .
Biochemical Pathways
Given their potential anticancer activity, it is likely that they impact pathways related to cell growth and proliferation .
Result of Action
Based on the anticancer properties of similar triazole derivatives , it is possible that these compounds could lead to cell death in cancer cells. This could be a result of the inhibition of key enzymes, leading to disruption of essential cellular processes.
Biochemical Analysis
Biochemical Properties
Triazole compounds, including 2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol and 2-[(5-methyl-1H-1,2,4-triazol-3-yl)methoxy]phenol, are capable of binding in the biological system with a variety of enzymes and receptors This makes them key players in a range of biochemical reactions
Cellular Effects
Given the broad biological activities of triazole compounds , it is plausible that these compounds could influence various types of cells and cellular processes
Molecular Mechanism
Like other triazole compounds, they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol typically involves the reaction of 3-methyl-1H-1,2,4-triazole with a phenolic compound under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anticancer or antiviral activities.
Industry: Utilized in the development of new materials with specific chemical properties
Comparison with Similar Compounds
- **2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethanamine
- **2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine
- **2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethanamine
Comparison: Compared to these similar compounds, 2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol is unique due to the presence of the phenolic group, which imparts distinct chemical reactivity and biological activity. The phenolic hydroxyl group allows for additional hydrogen bonding and potential interactions with biological targets, enhancing its utility in various applications .
Properties
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)methoxy]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-7-11-10(13-12-7)6-15-9-5-3-2-4-8(9)14/h2-5,14H,6H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXVJARQNALLBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)COC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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